![molecular formula C10H11ClN4O B180826 4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine CAS No. 114684-96-7](/img/structure/B180826.png)
4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine” is a chemical compound that belongs to the class of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines have been identified as promising antiviral agents against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV) .
Molecular Structure Analysis
The molecular structure of “4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine” is characterized by a pyrrolo[2,3-d]pyrimidine core . The structural features of this core are believed to elicit antiviral activity . Further analysis of the molecular structure would require more specific information or computational tools.Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Applications
4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine derivatives have significant applications in pharmaceutical research. These compounds are often used as intermediates in the synthesis of various therapeutic agents. For instance, a study by Lei et al. (2017) describes the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which are important intermediates in inhibiting tumor necrosis factor alpha and nitric oxide (Lei, Wang, Xiong, & Lan, 2017).
Imaging Agents in Parkinson's Disease
In the field of neurology, particularly in the study of Parkinson's disease, derivatives of this compound have been explored. Wang et al. (2017) synthesized a new potential PET (Positron Emission Tomography) agent for imaging of LRRK2 enzyme in Parkinson's disease using a derivative of 4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine (Wang, Gao, Xu, & Zheng, 2017).
Development of PI3K Inhibitors
A significant application of this chemical is in the development of inhibitors for the PI3K-AKT-mTOR pathway, which is crucial in cancer research. Hobbs et al. (2019) explored 4-(Pyrimidin-4-yl)morpholines as pharmacophores for PI3K and PIKKs inhibition, demonstrating its potential in cancer therapeutics (Hobbs et al., 2019).
Synthesis of Novel Heterocyclic Systems
In the synthesis of new heterocyclic systems, derivatives of 4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine are utilized. Sirakanyan et al. (2018) developed methods for synthesizing new heterocyclic systems based on this compound, indicating its versatility in chemical synthesis (Sirakanyan, Kartsev, Hakobyan, & Hovakimyan, 2018).
Antimicrobial Activity
Research has also been conducted on the antimicrobial activity of compounds containing 4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine. Zaki et al. (2020) described the synthesis of novel heterocyclic compounds containing this moiety and evaluated their antimicrobial activity (Zaki, El-Dean, Radwan, & Ammar, 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O/c11-10-13-7-1-2-12-8(7)9(14-10)15-3-5-16-6-4-15/h1-2,12H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNPJLJHRZVTNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2NC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50553218 |
Source


|
| Record name | 2-Chloro-4-(morpholin-4-yl)-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50553218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine | |
CAS RN |
114684-96-7 |
Source


|
| Record name | 2-Chloro-4-(morpholin-4-yl)-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50553218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(Phenylmethoxy)acetyl]-L-phenylalanine](/img/structure/B180743.png)
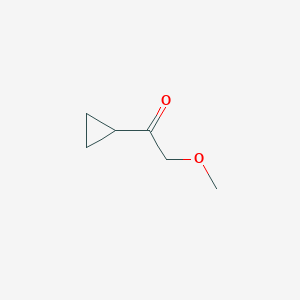
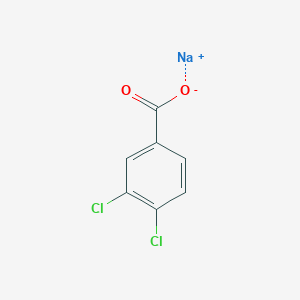
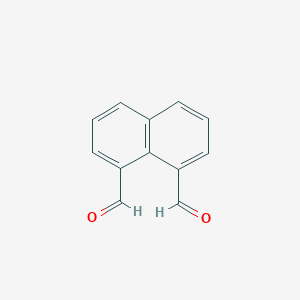
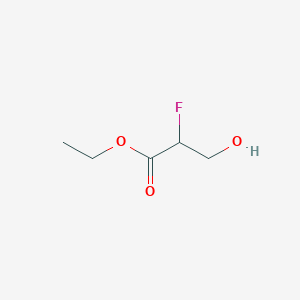
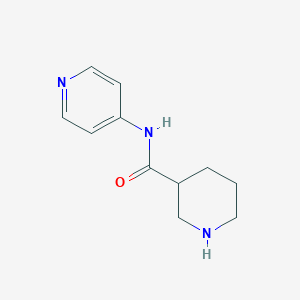
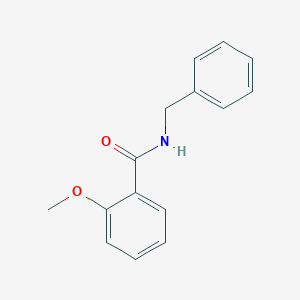
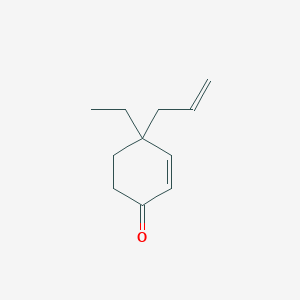

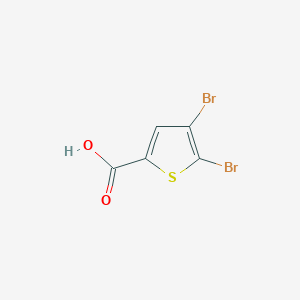
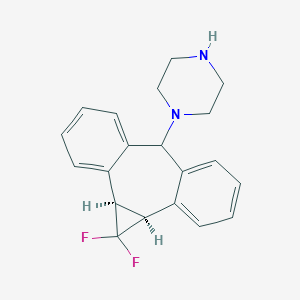

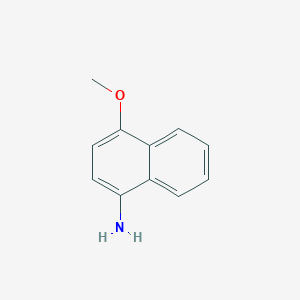
![5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione](/img/structure/B180776.png)